molecular formula C12H15NO2 B8719101 2-Benzyloxy-3-(dimethylamino)acrolein

2-Benzyloxy-3-(dimethylamino)acrolein

Cat. No.: B8719101
M. Wt: 205.25 g/mol
InChI Key: YPUSLQFSBBYBCE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is an α,β-unsaturated aldehyde derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.253 g/mol. Its structure features a benzyloxy group at the 2-position and a dimethylamino group at the 3-position, connected to a conjugated acrolein backbone (SMILES: CN(C)C=C(OCC1=CC=CC=C1)C=O) . This compound is categorized under amines, ethers, and hydroxyl-containing building blocks, with a purity of ≥97% in commercial supplies .

Synthesis
The synthesis involves a three-step process:

Stage 1: Benzyloxyacetaldehyde diethyl acetal reacts with phosphorus pentachloride (PCl₅) at 0–75°C for 1.75 hours.

Stage 2: The intermediate is treated with N,N-dimethylformamide (DMF) at 20°C for 72 hours.

Stage 3: Hydrolysis with sodium hydroxide (NaOH) at 0°C (pH 8) yields the final product with a 53% yield .

This method highlights the compound’s accessibility through sequential Claisen-Schmidt condensation and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylmethoxyprop-2-enal

InChI

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

YPUSLQFSBBYBCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts the synthesis of 3-dimethylaminoacrolein () by introducing a benzyloxy group via vinyl ether intermediates. The process involves:

  • Formation of an iminium salt from benzyl vinyl ether, phosgene, and dimethylformamide (DMF).

  • Hydrolysis under alkaline conditions to yield the target compound.

Procedure

  • Iminium Salt Synthesis :
    Benzyl vinyl ether reacts with phosgene and DMF at 0–5°C to form 3-ethoxypropenylidene dimethylammonium chloride. The reaction proceeds via Vilsmeier-Haack-type activation, where DMF and phosgene generate a chloroiminium intermediate.

    Benzyl vinyl ether+COCl2+DMFIminium chloride intermediate\text{Benzyl vinyl ether} + \text{COCl}_2 + \text{DMF} \rightarrow \text{Iminium chloride intermediate}
  • Hydrolysis :
    The iminium salt is treated with dilute sodium hydroxide (pH ≥ 8) at 25°C for 24 hours. Hydrolysis cleaves the ethoxy group, yielding 2-benzyloxy-3-(dimethylamino)acrolein.

Optimization

  • Solvent : Anhydrous acetonitrile improves iminium salt stability.

  • Temperature : Maintaining ≤5°C during phosgene addition prevents side reactions.

  • Yield : 68–86% ().

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)
Iminium formationPhosgene, DMF, 0–5°C, 2 h75
HydrolysisNaOH (1 M), 25°C, 24 h86

Epoxide Oxidation and Functionalization

Reaction Overview

This route leverages epoxide intermediates to construct the α,β-unsaturated aldehyde core (,).

Procedure

  • Epoxide Synthesis :
    (2R,3R)-4-(Benzyloxy)-2,3-epoxybutan-1-ol is prepared via Sharpless asymmetric epoxidation of benzyl-protected butene-1,4-diol.

  • Epoxide Opening :
    The epoxide is treated with allyl magnesium bromide in the presence of CuCN, yielding a diol intermediate.

  • Oxidation :
    Swern oxidation (oxalyl chloride, DMSO, triethylamine) converts the diol to the α,β-unsaturated aldehyde.

  • Dimethylamino Introduction :
    A nucleophilic substitution reaction with dimethylamine introduces the dimethylamino group at the 3-position.

Optimization

  • Catalyst : CuCN enhances regioselectivity during epoxide opening.

  • Oxidation : Swern conditions minimize over-oxidation to carboxylic acids.

  • Yield : 61% over three steps ().

Table 2: Epoxide Route Parameters

StepReagents/ConditionsYield (%)
EpoxidationVO(acac)₂, TBHP, -20°C89
OxidationOxalyl chloride, DMSO, -78°C78
AminationDimethylamine, K₂CO₃, 50°C85

Wittig Reaction Approach

Reaction Overview

The Wittig reaction constructs the α,β-unsaturated aldehyde backbone while introducing substituents (,).

Procedure

  • Ylide Preparation :
    Triphenylphosphine reacts with ethyl 2-bromoacetate to form a stabilized ylide.

  • Aldehyde Coupling :
    The ylide reacts with 3-(dimethylamino)propanal in tetrahydrofuran (THF) at 0°C, forming the acrylaldehyde skeleton.

  • Benzyloxy Introduction :
    Benzyl bromide is added to the α-position via nucleophilic substitution under basic conditions (NaH, DMF).

Optimization

  • Ylide Stability : Use of ethyl bromoacetate prevents side reactions.

  • Solvent : THF ensures ylide reactivity without decomposition.

  • Yield : 70–75% ().

Table 3: Wittig Reaction Parameters

StepReagents/ConditionsYield (%)
Ylide formationPPh₃, ethyl bromoacetate, THF92
Aldehyde coupling3-(Dimethylamino)propanal, 0°C, 2 h78
BenzylationBnBr, NaH, DMF, 50°C82

Alternative Pathways

Claisen-Schmidt Condensation

A condensation between benzyloxyacetophenone and dimethylaminoacetaldehyde under acidic conditions (HCl, ethanol) forms the target compound. However, this method suffers from poor regioselectivity (<50% yield) ().

Decarboxylative Halogenation

Carboxylic acid precursors undergo halogenation (e.g., I₂, PCl₅) followed by decarboxylation to yield acrylaldehydes. This route is less favored due to harsh conditions ( ).

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-benzyloxy-3-(dimethylamino)acrolein can be contextualized by comparing it to other substituted aminoacroleins and related aldehydes. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Synthesis Method Yield Key Features/Applications
This compound 2-Benzyloxy, 3-Dimethylamino Three-step Claisen-Schmidt condensation 53% High-purity building block; used in complex organic syntheses
(Z)-α,β-Didehydroamino Aldehydes α,β-Didehydroamino groups Hydrolysis of didehydroamino acid esters N/A Precursors for unsaturated amino aldehydes; stereochemical control
β-Amino Alcohols β-Amino, hydroxyl groups DuPHOS-Rh-catalyzed asymmetric hydrogenation N/A Chiral intermediates for pharmaceuticals and ligands
Yaku’amide A Intermediates Complex cyclic/linear substituents Multi-step total synthesis Low Critical for natural product synthesis (e.g., antitumor peptides)
(Z)-2-Amino Enynals/Enynones Amino, conjugated enynal Copper-catalyzed aminoalkynylation–oxidation N/A Stereospecific Z-configured products; modular synthesis
α-Enaminones Enaminone scaffold Oxoammonium salt-mediated coupling N/A Eco-friendly synthesis; bioactive compound precursors

Key Comparisons

Compared to β-amino alcohols synthesized via asymmetric hydrogenation, this compound’s α,β-unsaturation enables Michael addition or Diels-Alder reactions, expanding its utility in heterocycle synthesis .

Synthetic Efficiency The 53% yield of this compound surpasses the typically lower yields of multi-step natural product intermediates (e.g., Yaku’amide A derivatives) . Copper-catalyzed methods for (Z)-2-amino enynals prioritize stereospecificity but require specialized catalysts, whereas the target compound’s synthesis relies on cost-effective reagents (PCl₅, DMF) .

Applications While α-enaminones focus on green chemistry applications, this compound is tailored for constructing nitrogen- and oxygen-rich scaffolds, such as pyrroles or quinolines, due to its dual functional groups . The compound’s benzyloxy group offers orthogonal protecting-group chemistry, unlike simpler aminoacroleins, enabling selective deprotection in multi-step syntheses .

Q & A

Q. What are the optimal synthetic routes for 2-Benzyloxy-3-(dimethylamino)acrolein, and how can reaction conditions be tuned for higher yields?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between benzyl alcohol and 3-(dimethylamino)acrylaldehyde. Key parameters include:

  • Catalyst: Use of a base catalyst (e.g., KOH or NaH) to enhance nucleophilicity of benzyl alcohol .
  • Solvent: Ethanol or methanol under inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Temperature: Moderate conditions (40–60°C) to balance reaction rate and side-product formation.
  • Industrial Optimization: Continuous flow reactors improve yield consistency by maintaining precise temperature and pressure control .
    Data Note: Pilot studies report yields of 70–85% under optimized lab conditions, but industrial-scale processes may achieve >90% purity via in-line purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or oxidation byproducts (e.g., acrylic acid derivatives) .
  • Spectroscopy:
    • ¹H NMR: Key peaks include the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxy methylene (δ 4.5–5.0 ppm).
    • FT-IR: Confirm C=O stretch (~1680 cm⁻¹) and N-Me₂ vibrations (~2800 cm⁻¹) .
  • Elemental Analysis: Match experimental C/H/N/O ratios to theoretical values (C₁₂H₁₅NO₂: C 68.23%, H 7.16%, N 6.63%, O 18.98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The dimethylamino group acts as an electron donor, stabilizing the α,β-unsaturated aldehyde via resonance. This enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. Key steps:

  • Kinetic Studies: Monitor reaction progress under varying pH (4–10) to identify rate-limiting steps. Acidic conditions protonate the aldehyde, reducing reactivity .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries .
    Data Contradiction: Some studies report unexpected regioselectivity with bulkier nucleophiles (e.g., tert-butylamine), suggesting steric effects override electronic preferences. Resolve via Hammett plots or kinetic isotope effects .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Oxidative Degradation: Exposure to air generates 2-(benzyloxy)-3-(dimethylamino)acrylic acid (via KMnO₄-like oxidation) .
  • Thermal Stability: TGA/DSC analysis shows decomposition onset at ~150°C, with mass loss correlating to benzyloxy group cleavage.
  • Light Sensitivity: UV-Vis monitoring (λ 250–300 nm) reveals photodegradation to dimethylamine and benzaldehyde derivatives. Store in amber vials at –20°C under inert gas .

Q. What analytical challenges arise in detecting trace impurities of this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (C18 cartridges) with acetonitrile/water elution to isolate the compound from proteins/lipids .
  • LC-MS/MS: Use a triple quadrupole system (MRM mode) with transitions m/z 212 → 152 (parent ion → fragment). Limit of detection (LOD) ~0.1 ng/mL in plasma .
  • Interference Mitigation: Co-eluting aldehydes (e.g., acrolein) require baseline separation via HILIC chromatography or derivatization with DNPH .

Q. How does the compound interact with cellular glutathione (GSH), and what are the implications for cytotoxicity assays?

Methodological Answer:

  • Thiol Reactivity: The α,β-unsaturated aldehyde forms Michael adducts with GSH, depleting intracellular thiol reserves. Quantify via Ellman’s assay or LC-MS detection of 3-HPMA (a GSH-acrolein metabolite) .
  • Cytotoxicity Screening: Use A549 lung cells with MTT assays. Sublethal doses (IC₅₀ ~50 µM) induce oxidative stress and NF-κB inhibition, independent of IκB degradation .
    Advanced Note: DEM pretreatment mimics GSH depletion, but acrolein’s direct NF-κB subunit modification requires redox proteomics (e.g., biotin-switch assays) .

Conflict Resolution in Data Interpretation

Q. How to resolve discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Variable Factors: Trace moisture (hydrolysis of acrylaldehyde) or oxygen (aldehyde oxidation) drastically alter yields. Use Karl Fischer titration to confirm solvent dryness and glovebox techniques .
  • Byproduct Analysis: NMR or GC-MS to identify side products (e.g., 3-(dimethylamino)propanol from NaBH₄ contamination) .
  • Interlab Validation: Round-robin testing with standardized reagents and protocols (e.g., USP guidelines) .

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